Methylazoxymethanol acetate

Description

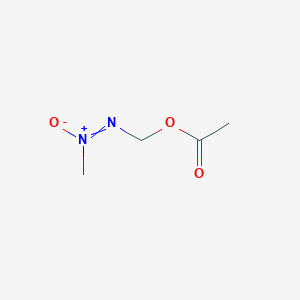

Structure

3D Structure

Properties

CAS No. |

592-62-1 |

|---|---|

Molecular Formula |

C4H8N2O3 |

Molecular Weight |

132.12 g/mol |

IUPAC Name |

(Z)-acetyloxymethylimino-methyl-oxidoazanium |

InChI |

InChI=1S/C4H8N2O3/c1-4(7)9-3-5-6(2)8/h3H2,1-2H3/b6-5- |

InChI Key |

BELPJCDYWUCHKF-WAYWQWQTSA-N |

SMILES |

CC(=O)OCN=[N+](C)[O-] |

Isomeric SMILES |

CC(=O)OC/N=[N+](/C)\[O-] |

Canonical SMILES |

CC(=O)OCN=[N+](C)[O-] |

boiling_point |

376 °F at 760 mmHg (NTP, 1992) 191 °C |

Color/Form |

COLORLESS LIQUID |

density |

1.172 (NTP, 1992) - Denser than water; will sink 1.172 |

flash_point |

210 °F (NTP, 1992) |

Other CAS No. |

592-62-1 |

physical_description |

Methylazoxymethanol acetate is a clear colorless liquid. (NTP, 1992) Colorless liquid; [HSDB] |

Pictograms |

Health Hazard |

shelf_life |

EASILY HYDROLYZED, ESP UNDER ALKALINE CONDITIONS, TO YIELD NITROGEN, FORMALDEHYDE & METHANOL, AMONG OTHER PRODUCTS |

solubility |

greater than or equal to 100 mg/mL at 74.3 °F (NTP, 1992) Soluble in wate |

Synonyms |

(methyl-onn-azoxy)-methanoacetate(ester); (methyl-onn-azoxy)methanol,acetate(ester); (methyl-onn-azoxy)methanol,acetateester; aceticacid,(methyl-onn-azoxy)methylester; cycasinacetate; mamac; mamacetate; methylazoxymethanolacetate |

Origin of Product |

United States |

Mechanisms of Action of Methylazoxymethanol Acetate

Fundamental Molecular Interactions

The primary mechanism of MAM's toxicity stems from its ability to act as an alkylating agent. Following metabolic activation, which involves the removal of the acetate (B1210297) group to yield the unstable intermediate methylazoxymethanol (B1197960), a highly reactive methyldiazonium ion is generated. This electrophilic species readily attacks nucleophilic sites on biological macromolecules, with a pronounced affinity for nucleic acids.

Nucleic Acid Alkylation and Methylation of Purine (B94841) Bases

The core of MAM's genotoxicity lies in its capacity to methylate the purine bases of DNA, namely guanine (B1146940) and adenine. This process of alkylation leads to the formation of DNA adducts, which are abnormal chemical modifications of the DNA structure. These adducts disrupt the normal base pairing and helical structure of DNA, thereby interfering with DNA replication and transcription, and can lead to mutations if not repaired.

A particularly significant and highly mutagenic lesion induced by MAM is the formation of O6-methylguanine (O6-MeG). researchgate.net This adduct arises from the methylation of the oxygen atom at position 6 of the guanine base. researchgate.net The presence of O6-MeG is strongly correlated with the carcinogenic potential of alkylating agents like MAM. Studies in various animal models have demonstrated the formation and persistence of O6-MeG adducts in tissues susceptible to MAM-induced carcinogenesis. nih.govd-nb.infonih.gov For instance, research in Eker rats treated with MAM acetate revealed a time-dependent increase of O6-methylguanine adducts in the kidney cortex. nih.govd-nb.infonih.govuni-konstanz.de Similarly, in mosquitofish exposed to MAM, significant levels of O6-methylguanine were detected in liver DNA. asme.org The persistence of these lesions can lead to G:C to A:T transition mutations during DNA replication, a hallmark of the mutagenic action of such compounds.

Table 1: Research Findings on O6-Methylguanine Adduct Formation by Methylazoxymethanol Acetate

| Organism/System | Tissue/Cell Type | Key Finding | Reference |

| Eker Rats | Kidney Cortex | Time-dependent increase in O6-methylguanine adducts with continuous MAMAc treatment. | nih.govd-nb.infonih.govuni-konstanz.de |

| Mosquitofish | Liver | Formation of approximately 55–185 pg of O6-methylguanine per mg of DNA within 72 hours of exposure. | asme.org |

| Mice | Brain | Presence of O6-methyldeoxyguanosine (O6-mG) lesions that remained constant for up to 7 days post-treatment in wild-type mice. | plos.org |

In addition to O6-methylation, MAM also induces the formation of N7-methylguanine (N7-MeG) adducts. nih.govd-nb.infonih.gov This occurs through the methylation of the nitrogen atom at position 7 of the guanine base. While N7-MeG is a more frequent lesion caused by many alkylating agents, its mutagenic potential is generally considered to be lower than that of O6-MeG. However, the formation of N7-MeG can still contribute to DNA instability and may lead to depurination, creating an apurinic site that can be mutagenic if not properly repaired. Studies in Eker rats have shown a time-dependent accumulation of N7-methylguanine adducts in the kidney cortex alongside O6-methylguanine adducts following MAM acetate treatment. nih.govd-nb.infonih.gov

Table 2: Research Findings on N7-Methylguanine Adduct Formation by Methylazoxymethanol Acetate

| Organism/System | Tissue/Cell Type | Key Finding | Reference |

| Eker Rats | Kidney Cortex | Time-dependent accumulation of N7-methylguanine adducts in conjunction with O6-methylguanine adducts. | nih.govd-nb.infonih.gov |

Inhibition of Macromolecular Synthesis

A direct consequence of the widespread alkylation of nucleic acids by methylazoxymethanol acetate is the profound inhibition of macromolecular synthesis, a critical process for cell viability and proliferation.

MAM is a potent inhibitor of DNA synthesis. wikipedia.org This inhibition is a direct result of the formation of DNA adducts that physically obstruct the progression of DNA polymerase during replication. The presence of methylated bases can stall the replication fork, leading to incomplete DNA synthesis and, ultimately, cell cycle arrest or apoptosis.

Research has consistently demonstrated the inhibitory effect of MAM on DNA synthesis across various tissues and model systems. For example, studies in rats have shown an early and significant inhibition of thymidine (B127349) incorporation into DNA in several tissues, with the liver being particularly sensitive. In organ cultures of human colon mucosa, MAM acetate was found to inhibit DNA synthesis. Similarly, in the duodenum and colon of rats, MAM acetate treatment led to a reduction in DNA synthesis. nih.gov This inhibition of DNA replication is a key factor in the cytotoxic and carcinogenic effects of the compound.

Table 3: Research Findings on DNA Synthesis Inhibition by Methylazoxymethanol Acetate

| Organism/System | Tissue/Cell Type | Key Finding | Reference |

| Rats | Liver, Small Intestine, Kidney | Early and significant inhibition of thymidine incorporation into DNA. | |

| Human | Colon Mucosa (organ culture) | Inhibition of DNA synthesis. | |

| Rats | Duodenum, Cecum, Colon | Marked inhibition of DNA synthesis 24 hours after treatment. | nih.gov |

The detrimental effects of methylazoxymethanol acetate extend to the inhibition of RNA synthesis. nih.govpopline.org This occurs through multiple mechanisms. Firstly, the alkylation of the DNA template can impair its ability to be transcribed by RNA polymerases. Secondly, MAM has been shown to directly inhibit the activity of RNA polymerase II, the enzyme responsible for synthesizing messenger RNA (mRNA). nih.govpopline.org This inhibition is thought to be due to a decrease in the catalytic efficiency of the enzyme rather than a reduction in the number of enzyme molecules. nih.govpopline.org Furthermore, MAM acetate can induce the condensation of chromatin, making the DNA less accessible for transcription. nih.govpopline.org Studies on rat liver have revealed that MAM is a potent inhibitor of both nuclear and nucleolar RNA synthesis. nih.govpopline.org

Table 4: Research Findings on RNA Synthesis Inhibition by Methylazoxymethanol Acetate

| Organism/System | Tissue/Cell Type | Key Finding | Reference |

| Rat | Liver | Potent inhibition of both nuclear and nucleolar RNA synthesis. | nih.govpopline.org |

| Rat | Liver | Impairment of chromatin template function and selective inhibition of RNA polymerase II activity. | nih.govpopline.org |

| Rat | Liver | Induces dramatic condensation of nucleoplasmic chromatin. | nih.govpopline.org |

Protein Synthesis Inhibition

MAM has been shown to cause a significant and rapid inhibition of protein synthesis, particularly in the liver. nih.gov This inhibition is accompanied by the disaggregation of polysomes, the cellular machinery responsible for protein production. nih.gov Research indicates that the primary target of this inhibition is not the ribosomal subunits or the initiation factors themselves. nih.gov Instead, evidence suggests that MAM alters cytoplasmic messenger RNA (mRNA) or its ability to associate with ribosomes, thereby disrupting the translation process. nih.gov

Table 1: Effects of Methylazoxymethanol Acetate on Protein Synthesis

| Organism/System | Key Finding | Reference |

|---|---|---|

| Rat Liver | Rapid and marked inhibition of hepatic protein synthesis and disaggregation of polysomes. | nih.gov |

| Rat Liver | Inhibition is at the level of the polysome, affecting both free and membrane-bound polysomes. | nih.gov |

| Rat Liver | Does not cause significant alterations of ribosomal subunits or initiation factors. | nih.gov |

| Rat Liver | Suggested to be the result of an alteration of cytoplasmic mRNA or its association with ribosomes. | nih.gov |

| Mouse Liver | Exhibited an inhibition of RNA and protein synthesis. | aacrjournals.org |

| Mouse Small Intestine & Kidney | No changes observed in protein synthesis. | aacrjournals.org |

Formation of Reactive Intermediates

A central feature of MAM's mechanism of action is its decomposition into highly reactive chemical species. This process can occur spontaneously under physiological conditions or be facilitated by cellular enzymes. aacrjournals.orgkarger.com

The breakdown of MAM leads to the formation of carbonium ions. aacrjournals.orgnih.gov These are highly unstable and electrophilic molecules that readily react with cellular macromolecules. aacrjournals.org The production of these reactive ions is believed to be a key step in the carcinogenic and toxic effects of MAM. nih.gov The interaction of these carbonium ions with critical cellular components, such as DNA, can lead to significant damage and disruption of normal cellular function. frontiersin.org

Another critical reactive intermediate formed from the decomposition of MAM is the methyldiazonium ion. aacrjournals.orgnih.gov This ion is a potent alkylating agent, meaning it can transfer a methyl group to other molecules. aacrjournals.org The primary targets of this alkylation are the nitrogen and oxygen atoms in the purine bases of DNA, such as guanine. nih.gov This process, known as DNA methylation, can lead to mutations and interfere with DNA replication and transcription, ultimately contributing to the carcinogenic properties of MAM. aacrjournals.org The formation of the methyldiazonium ion is considered a crucial step in the bioactivation of MAM and its subsequent genotoxic effects. nih.gov

Cellular Level Perturbations

The molecular events triggered by MAM translate into significant disturbances at the cellular level, leading to damage and, in some cases, selective cell death.

Induction of Cellular Damage

MAM is a genotoxic agent that induces significant cellular damage, primarily through its ability to alkylate DNA. plos.org This damage can manifest as DNA strand breaks and the formation of DNA adducts, which are segments of DNA bound to a cancer-causing chemical. This can lead to chromosomal aberrations and sister chromatid exchanges, which are exchanges of genetic material between two identical sister chromatids. jst.go.jp The cellular response to this damage can include the activation of DNA repair mechanisms, cell cycle arrest, or, if the damage is too severe, programmed cell death (apoptosis). nih.gov The induction of cellular damage is a fundamental aspect of MAM's toxicity and is closely linked to its carcinogenic potential. plos.org

Impact on Cell Proliferation and Migration

Methylazoxymethanol acetate (MAM) significantly disrupts normal cell proliferation and migration, key processes in development and tissue maintenance. Its administration, particularly during embryonic development, leads to observable deficits in these cellular activities.

In neurodevelopmental studies, MAM administered to rat dams on embryonic day 17 (E17) interferes with the development of specific brain regions in the offspring. vulcanchem.comnih.gov It selectively disturbs the proliferation and migration of neuronal precursor cells that are undergoing their final mitotic division. nih.gov This disruption results in morphological and cytological changes in the brain, including reduced cortical thickness and decreased volume of the hippocampus. nih.gov These structural alterations are a direct consequence of the impaired neuronal proliferation and migration during early brain development.

MAM's impact on cell proliferation is not limited to the nervous system. Studies in various rat tissues have shown that MAM acetate causes an early and significant inhibition of thymidine incorporation into DNA, a marker of DNA synthesis and cell proliferation. vulcanchem.com The liver is particularly sensitive, showing substantial inhibition of DNA synthesis shortly after exposure. This inhibition of DNA synthesis is a critical factor in the compound's carcinogenic potential. vulcanchem.com Furthermore, MAM can induce karyorrhexis, the fragmentation of the cell nucleus, in intestinal crypts and reduce mitotic activity, directly affecting cell division and viability.

The table below summarizes the inhibitory effects of Methylazoxymethanol acetate on DNA synthesis in different tissues.

| Tissue/Cell Type | Observation | Reference |

| Rat Liver | 87% inhibition of DNA synthesis within 6 hours after a 50 mg/kg dose. | |

| Rat Small Intestine | 45% inhibition of thymidine incorporation into DNA. | |

| Rat Kidney | 66% inhibition of thymidine incorporation into DNA. | |

| Rabbit Colon Mucosa | Dose-dependent inhibition of DNA synthesis in organ cultures. | |

| Human Colon Mucosa | Inhibition of DNA synthesis at a concentration of 1.5 mM in organ cultures. |

Alterations in Chromatin Structure and Nucleolar Function

Methylazoxymethanol acetate (MAM) induces significant alterations in the structure of chromatin and the function of the nucleolus, the primary site of ribosome biogenesis within the nucleus. These changes are closely linked to its cytotoxic and carcinogenic effects.

The nucleolus is a key target of MAM's disruptive effects. MAM acetate is a potent inhibitor of both nuclear and nucleolar RNA synthesis. nih.gov This inhibition is multifaceted, involving both the impairment of the chromatin template and the selective inhibition of RNA polymerase II activity. nih.gov The inhibition of RNA polymerase II is due to a decrease in its catalytic efficiency rather than a reduction in the total amount of the enzyme. nih.gov

Studies on the effects of DNA damage on Purkinje cells have revealed specific nucleolar alterations, including a reduction in the number of fibrillar centers (FCs), segregation of nucleolar components like fibrillarin and B23, and inhibition of ribosomal RNA (rRNA) synthesis, ultimately leading to nucleolar fragmentation. nih.gov Fibrillarin, a key protein in pre-rRNA processing, and B23 (Nucleophosmin), a marker for the granular component of the nucleolus, become disorganized, reflecting a profound disruption of ribosome production. nih.gov This disruption of nucleolar structure and function is a hallmark of the cellular stress response to the DNA damage induced by agents like MAM.

| Cellular Component | Effect of Methylazoxymethanol Acetate | Reference |

| Chromatin | Induces dramatic condensation. | nih.gov |

| Chromatin Template Function | Impaired for RNA synthesis. | nih.gov |

| Nucleolar RNA Synthesis | Potently inhibited. | nih.gov |

| Nuclear RNA Synthesis | Potently inhibited. | nih.gov |

| RNA Polymerase II | Activity is selectively inhibited due to decreased catalytic efficiency. | nih.gov |

| Nucleolar Structure | Disruption, including segregation of components and fragmentation. | nih.gov |

Metabolic Activation Pathways

Methylazoxymethanol acetate (MAM) is a procarcinogen that requires metabolic activation to exert its toxic and carcinogenic effects. This activation process involves several enzymatic pathways, primarily occurring in the liver but also in target tissues like the colon.

Role of Alcohol Dehydrogenase and Other NAD+-Dependent Dehydrogenases

Alcohol dehydrogenase (ADH), a zinc-dependent metalloenzyme, has been implicated in the metabolic activation of methylazoxymethanol (MAM), the active metabolite of MAM acetate. oup.com In vitro studies using rat liver and colon cytosols have demonstrated that MAM can be metabolized in the presence of the cofactor NAD+, suggesting that ADH is a major enzyme involved in the activation of MAM in the target organ. oup.com The oxidation of MAM by ADH is thought to generate a reactive species that can then alkylate cellular macromolecules like DNA. oup.com

However, the role of ADH is not entirely definitive, and other NAD+-dependent dehydrogenases may also contribute to MAM activation. Studies in deer mice, some of which naturally lack ADH, have shown that both ADH-positive and ADH-negative strains can metabolize MAM and form DNA adducts at similar rates. nih.gov This suggests that ADH is not obligatory for the metabolic activation of MAM and that alternative pathways exist. nih.gov Furthermore, while the ADH inhibitor pyrazole (B372694) can inhibit MAM metabolism, this inhibition occurs in both ADH-positive and ADH-negative strains, indicating that pyrazole may inhibit other enzymes involved in MAM metabolism. nih.gov

Some research also points to aldehyde dehydrogenase (ALDH) as being essential in the activation of MAM acetate to a mutagenic species, with the role of ADH appearing to be minimal in certain experimental systems. nih.gov The addition of NAD+ significantly increased the mutagenicity of MAM acetate in the presence of a rat liver supernatant fraction, supporting the involvement of NAD+-dependent enzymes. nih.gov

Role of Cytochrome P450 2E1 (CYP2E1)

Cytochrome P450 2E1 (CYP2E1), a member of the cytochrome P450 mixed-function oxidase system, plays a significant role in the metabolism of various xenobiotics, including the metabolic activation of MAM. wikipedia.org In vitro studies have shown that CYP2E1 can metabolize MAM. oup.com

The role of CYP2E1 in MAM activation in vivo has been investigated using CYP2E1-null mice. nih.gov Interestingly, these studies revealed a differential effect of CYP2E1 deficiency on the activation of azoxymethane (B1215336) (AOM), a precursor to MAM, and MAM itself. nih.gov While CYP2E1 is crucial for the activation of AOM, its role in the direct activation of MAM appears to be more complex. In CYP2E1-null mice treated with MAM acetate, DNA alkylation was actually higher in the colon, kidney, and lung compared to wild-type mice, although it was lower in the liver. nih.gov This suggests that in the absence of CYP2E1, other enzymes in extrahepatic tissues may play a more prominent role in MAM activation. nih.gov

It is evident that enzymes other than CYP2E1 are involved in the oxidation of MAM, as DNA alkylation is still detectable in CYP2E1-null mice. aacrjournals.org Liver microsomes from both ADH-positive and ADH-negative deer mice can convert MAM to formaldehyde (B43269) and methanol (B129727) in the presence of an NADPH-generating system, and this activity is sensitive to inhibition by carbon monoxide, pyrazole, and 3-methylpyrazole, suggesting the involvement of a P450 enzyme. nih.gov

The following table summarizes the key enzymes and their proposed roles in the metabolic activation of Methylazoxymethanol acetate.

| Enzyme | Proposed Role in MAM Activation | Supporting Evidence | Contradictory/Complex Findings | Reference |

| Alcohol Dehydrogenase (ADH) | Oxidation of MAM to a reactive species. | In vitro metabolism of MAM in the presence of NAD+. oup.com | ADH-negative deer mice still metabolize MAM effectively. nih.gov Some studies suggest a minimal role. nih.gov | oup.comnih.govnih.gov |

| Aldehyde Dehydrogenase (ALDH) | Essential for activation to a mutagenic species. | Increased mutagenicity with NAD+ and inhibition by disulfiram. nih.gov | Less extensively studied than ADH and CYP2E1. | nih.gov |

| Cytochrome P450 2E1 (CYP2E1) | In vitro metabolism of MAM. | Microsomal systems demonstrate MAM metabolism. oup.com | CYP2E1-null mice show increased DNA alkylation in some extrahepatic tissues after MAM acetate administration. nih.gov | oup.comnih.gov |

Methylazoxymethanol Acetate in Neurodevelopmental Research Models

General Principles of Neurodevelopmental Model Induction

The utility of Methylazoxymethanol (B1197960) acetate (B1210297) as a tool in neurodevelopmental research stems from its ability to disrupt the intricate processes of brain development in a controlled manner. Its effects are primarily targeted at the developing central nervous system, with the timing of administration being a critical determinant of the resulting neuropathology.

Methylazoxymethanol acetate is a DNA methylating agent that selectively targets and destroys populations of dividing neuroblasts in the central nervous system. nih.gov Its mechanism of action involves inhibiting DNA synthesis, which leads to the death of actively proliferating cells. wikipedia.org This targeted cellular disruption is a foundational principle in its use for modeling neurodevelopmental disorders. The specificity of MAM's effects allows researchers to investigate the consequences of cellular loss in specific brain regions during critical periods of development.

The anatomical and behavioral consequences of MAM administration are highly dependent on the gestational day (GD) of exposure. nih.gov This is because different brain regions undergo peak periods of neurogenesis at different times during fetal development. By administering MAM at a specific gestational timepoint, researchers can selectively impact the development of brain structures that are most actively forming.

For instance, administration of MAM in rats on or before gestational day 15 results in significant and widespread deficits, including microcephaly, a substantial decrease in total cortical mass, and pronounced cortical dysplasias. nih.gov In contrast, exposure on gestational day 17 (GD17) leads to more subtle and specific pathologies. nih.gov At GD17, neuronal proliferation has largely concluded in most subcortical areas but is still active in regions such as the paralimbic, frontal, and temporal cortices. nih.gov This later-timed administration results in a model with neuropathological features that more closely resemble those observed in certain human neurodevelopmental disorders like schizophrenia. nih.gov

| Gestational Day of Administration | Primary Brain Regions Affected | Observed Neuroanatomical Outcomes |

|---|---|---|

| GD13 | Deep cortical layers | Cortical hypoplasia, primarily affecting deeper layers. johnshopkins.edu |

| GD14-15 | Cortical neurons above layer V | Severe cortical hypoplasia with a 66-77% reduction in cortical mass. johnshopkins.edu |

| GD17 | Superficial cortical layers, hippocampus, prefrontal cortex, temporal cortex | More subtle pathologies, including a ~20% reduction in cortical weight and selective effects on later-developing regions. nih.govjohnshopkins.edu |

The administration of MAM during gestation serves as a potent method for inducing neurodevelopmental disruptions that form the basis of these animal models. nih.gov The resulting offspring exhibit a range of anatomical and behavioral deficits that are directly linked to the timing of the initial insult. nih.gov The core principle is that a single prenatal exposure to this neurotoxin can set in motion a cascade of events leading to long-lasting changes in brain structure and function. nih.gov These disruptions are not necessarily intended to replicate the specific cause of human neurodevelopmental disorders but rather to model the consequences of early-life brain insults. nih.gov

Schizophrenia Research Models

The administration of Methylazoxymethanol acetate on gestational day 17 in rats is a widely utilized and well-validated model for studying the neurodevelopmental aspects of schizophrenia. nih.govbiorxiv.org This model is valued because it produces subtle neuropathological and behavioral phenotypes in the offspring that are analogous to those observed in individuals with schizophrenia. nih.govnih.gov

The induction of the MAM model for schizophrenia research specifically involves administering the compound to pregnant rats on GD17. nih.gov The offspring of these dams develop a range of deficits that become apparent in late adolescence and early adulthood, mirroring the typical onset of schizophrenia in humans. frontiersin.org

The validation of this model is based on its ability to recapitulate key features of schizophrenia across multiple domains:

Face Validity: The model exhibits behavioral abnormalities that are analogous to the symptoms of schizophrenia, such as deficits in social interaction and sensorimotor gating. mdpi.com

Construct Validity: The model is based on the neurodevelopmental hypothesis of schizophrenia, which posits that the disorder arises from early brain abnormalities. frontiersin.org The anatomical and physiological changes in the model, such as hippocampal hyperactivity and altered dopamine (B1211576) system function, are consistent with findings in schizophrenia patients. nih.govfrontiersin.org

Predictive Validity: The model is responsive to antipsychotic medications. For example, atypical antipsychotics have been shown to reverse some of the behavioral deficits observed in MAM-treated animals. nih.gov

An augmented locomotor response to psychomotor stimulants like amphetamine is a consistently observed behavioral phenotype used to confirm the successful induction of the MAM model. nih.gov

The GD17 MAM model is characterized by a distinct pattern of neuroanatomical and histopathological changes that are consistent with findings in post-mortem studies of individuals with schizophrenia. These alterations are typically more subtle than those seen with earlier gestational administration.

Key neuroanatomical findings in the MAM GD17 model include:

Increased Neuronal Density: Despite the reduction in cortical volume, there is often no significant change in the total number of neurons. This leads to an increased density of neurons, or neuronal packing, particularly in the prefrontal cortex. nih.govnih.gov

Hippocampal Abnormalities: The hippocampus is a primary site of pathology in this model. In addition to a reduction in size, there are also reports of disorganized pyramidal cell layers and the presence of heterotopias, which are collections of neurons in abnormal locations resulting from altered neuronal migration. nih.govnih.gov

Histopathological examinations have revealed more specific cellular changes:

Loss of Parvalbumin-Containing Interneurons: A consistent finding is a reduction in the number of parvalbumin-positive GABAergic interneurons in the hippocampus and prefrontal cortex. frontiersin.orgnih.gov This loss of inhibitory interneurons is thought to contribute to hippocampal hyperactivity.

Receptor Density Changes: Studies have shown alterations in neurotransmitter receptor densities. For example, some research has identified lower densities of α5GABAA receptors and greater densities of NMDA receptors in the hippocampus of MAM-treated rats. biorxiv.org

| Alteration Type | Specific Finding | Affected Brain Regions |

|---|---|---|

| Neuroanatomical | Reduced volume and cortical thickness | Hippocampus, prefrontal cortex, parahippocampal cortices nih.govnih.gov |

| Increased neuronal packing density | Medial prefrontal cortex nih.govnih.gov | |

| Histopathological | Disorganized pyramidal neurons and heterotopias | Hippocampus nih.govnih.gov |

| Decreased parvalbumin expression | Ventral hippocampus, medial and orbital prefrontal cortex nih.gov | |

| Altered receptor densities (e.g., α5GABAA, NMDA) | Hippocampus biorxiv.org |

Model Induction and Validation

Neuroanatomical and Histopathological Alterations

Cortical Thickness Reduction

Prenatal exposure to methylazoxymethanol (MAM) acetate is a well-established method for inducing neurodevelopmental abnormalities in animal models, mirroring certain neuropathological features observed in human psychiatric disorders. A consistent and significant finding in these models is the reduction in cortical thickness across various brain regions. nih.govnih.gov

Post-mortem stereological analyses of rats exposed to MAM on embryonic day 17 (E17) reveal regionally selective decreases in the thickness of the prefrontal cortex (PFC), parahippocampal cortex, and occipital cortex. nih.govnih.gov Specifically, MAM-E17 treated rats exhibit significant thinning of the PFC and occipital cortex. nih.gov Despite the noticeable reduction in cortical volume, studies have shown that this is not necessarily accompanied by a loss of neurons. nih.govnih.gov Instead, the prefrontal, perirhinal, and occipital cortices of these animals display an increased neuronal density, suggesting a reduction in neuropil, which includes axons, dendrites, and glial cells. nih.gov

The timing of MAM administration during gestation is critical to the resulting pathology. Treatment on day 17 of gestation (E17) in rats results in a roughly 20% reduction in cortical weight, with the effects being most apparent in the superficial layers of the cortex. johnshopkins.edu This is in contrast to earlier administration (e.g., E15), which leads to more severe and widespread cortical hypoplasia. nih.govjohnshopkins.edu

| Brain Region | Observed Effect | Neuronal Number | Neuronal Density |

|---|---|---|---|

| Prefrontal Cortex (PFC) | Significant thickness reduction | No significant loss | Increased |

| Parahippocampal Cortices | Thickness reduction | Not specified | Not specified |

| Perirhinal Cortex | Thickness reduction | No significant loss | Increased |

| Occipital Cortex | Significant thickness reduction | No significant loss | Increased |

Hippocampal and Thalamic Abnormalities

In addition to cortical thinning, the MAM-E17 model is characterized by significant abnormalities in subcortical structures, particularly the hippocampus and thalamus. nih.gov These alterations are key features that align with neuropathological findings in certain human neurodevelopmental disorders.

Rats exposed to MAM on embryonic day 17 show a notable reduction in the size of the hippocampus. nih.gov This reduction in hippocampal volume is a consistent finding in the model. nih.gov Furthermore, earlier prenatal exposure to MAM, such as on embryonic day 15, can lead to more severe hippocampal malformations and laminar disorganization. nih.gov This includes the presence of massive cellular clusters under the white matter of the cerebral cortex that later enter the hippocampal CA1 sector. nih.gov

The thalamus is another subcortical structure significantly affected in the MAM-E17 model. Specifically, there is a marked decrease in the area of the mediodorsal nucleus of the thalamus. nih.gov This specific pattern of neuropathology, involving both the hippocampus and the mediodorsal thalamus, points to a disruption of critical neural circuits, including the medial dorsal thalamic-prefrontal cortical circuit and a hippocampal-entorhinal-perirhinal-medial frontal circuit. nih.gov

| Structure | Specific Abnormality | Associated Circuit Disruption |

|---|---|---|

| Hippocampus | Reduced size/volume, malformation, laminar disorganization | Hippocampal-entorhinal-perirhinal-medial frontal circuit |

| Thalamus | Size reduction in the mediodorsal nucleus | Medial dorsal thalamic-prefrontal cortical circuit |

Ventricular Enlargement

A significant neuroanatomical abnormality observed in conjunction with cortical volume reduction in MAM-E17 models is the enlargement of the cerebral ventricles. foragerone.com This finding is particularly relevant as ventricular enlargement is a consistent observation in imaging studies of individuals with certain psychiatric disorders.

Research has demonstrated that male rodents exposed to MAM on embryonic day 17 have an average ventricular volume that is significantly greater than that of control groups. foragerone.com The measurement of the ventricles serves as an inverse indicator of the severity of cortical reduction; as cortical volume decreases, the ventricles expand to fill the space. foragerone.com This inverse relationship highlights the interplay between tissue loss and the cerebrospinal fluid-filled spaces within the brain. The enlargement is often noticeable upon gross inspection of the brain in MAM-treated animals.

Parvalbumin Interneuron Dysfunction

A key cellular pathology consistently identified in the MAM model is the dysfunction and reduction of parvalbumin-containing (PV+) interneurons. jneurosci.orgnih.gov These fast-spiking interneurons are crucial for generating gamma oscillations and maintaining the excitatory-inhibitory balance within cortical and hippocampal circuits. nih.gov

Studies have shown that MAM-treated rats display a decreased density of PV+ interneurons throughout the medial prefrontal cortex and the ventral subiculum of the hippocampus. jneurosci.org It is important to note that this is often described as a reduced expression of parvalbumin rather than an actual decrease in the number of interneurons. jneurosci.org This reduction in interneuron functionality is believed to lead to decreased inhibitory control over pyramidal cell activity and a reduction in the coordinated activity of large brain networks. jneurosci.org The loss of PV+ interneurons in the hippocampus is a robust finding in this model and is thought to contribute to the hippocampal hyperactivity that drives downstream dopamine dysfunction. nih.govnih.gov

| Brain Region | Finding | Functional Consequence |

|---|---|---|

| Medial Prefrontal Cortex | Decreased density of PV+ interneurons | Reduced coordinated neuronal activity |

| Ventral Hippocampus (Subiculum) | Decreased density of PV+ interneurons | Hippocampal hyperactivity, disrupted dopamine system regulation |

Neurophysiological and Neurochemical Alterations

Dopaminergic System Dysregulation

The MAM neurodevelopmental model is strongly associated with significant dysregulation of the dopamine system, a feature that aligns with prominent hypotheses in schizophrenia research. nih.govnih.gov While there is little evidence for a primary dysfunction within the dopamine system itself, research points to a disruption in its regulation, largely driven by abnormalities in other brain regions, such as the hippocampus. nih.gov

Neurophysiological studies have confirmed that MAM-treated rats exhibit an augmented dopamine system function. nih.gov This is characterized by an increased number of spontaneously active dopamine neurons in the ventral tegmental area (VTA). oup.com This pathological increase in VTA dopamine neuron activity is believed to result in an enhanced, stimulus-independent level of dopamine in target regions. oup.com Consequently, these animals show a hyper-responsive dopamine system, as evidenced by increased amphetamine-induced dopamine release, which correlates with the worsening of psychosis-like behaviors. nih.gov This chronic dysregulation of dopamine system function is also associated with an elevation in presynaptic dopamine synthesis capacity. oup.com

Glutamatergic Neurotransmission Deficits

Alongside dopaminergic dysregulation, the MAM model also exhibits significant deficits in the glutamatergic neurotransmitter system, particularly within the hippocampus. nih.govnih.gov Proteomic and metabonomic analyses of brain tissue from MAM-treated rats have revealed that the primary molecular deficits are related to hippocampal glutamatergic neurotransmission. nih.govnih.gov

These molecular changes translate into functional deficits. Electrophysiological studies in hippocampal slices from MAM rats have demonstrated a decrease in AMPA receptor-mediated field potentials, which is reflective of altered excitatory postsynaptic potentials (EPSPs). nih.gov This suggests alterations in hippocampal synaptic transmission and plasticity. nih.gov Specific changes include alterations in the expression and phosphorylation of AMPA-receptor subunits. nih.gov These findings provide molecular and functional evidence that the MAM model reproduces hippocampal deficits relevant to the pathology of schizophrenia. nih.govnih.gov

GABAergic System Abnormalities

The administration of methylazoxymethanol (MAM) acetate in prenatal rodent models has been instrumental in elucidating the role of the GABAergic system in neurodevelopmental disorders. Research consistently points to significant alterations in GABAergic interneurons, which are crucial for regulating neural network activity. consensus.appnih.gov Deficits in these interneurons are thought to be a primary driver of the hippocampal hyperactivity observed in these models. nih.govbiorxiv.orgbiorxiv.orgbiorxiv.orgresearchgate.net

Studies utilizing quantitative receptor autoradiography have revealed specific changes in GABA receptor subtypes. In MAM-treated rats, a notable reduction in the density of α5 subunit-containing GABAA receptors (α5GABAAR) has been observed across various hippocampal sub-regions. nih.govbiorxiv.orgbiorxiv.orgbiorxiv.org This reduction in α5GABAAR density shows a negative correlation with amphetamine-induced hyperlocomotion, a behavioral phenotype relevant to schizophrenia research. nih.govbiorxiv.orgbiorxiv.orgbiorxiv.org Furthermore, the density of α5GABAAR in the ventral hippocampus CA1 region has been positively correlated with anxiety-like behaviors. nih.govbiorxiv.orgbiorxiv.orgbiorxiv.org The specificity of this finding to the α5 subunit is supported by the lack of significant changes in the broader population of benzodiazepine-sensitive GABAA receptors. biorxiv.org These findings underscore the critical role of tonic inhibition provided by α5GABAA receptors in regulating the activity of glutamatergic pyramidal neurons and suggest that their deficiency contributes to the pathological manifestations in the MAM model. biorxiv.org

Table 1: GABAA Receptor Density Changes in the Hippocampus of MAM-Treated Rats

| Hippocampal Sub-region | α5GABAA Receptor Density | Correlation with Amphetamine-Induced Hyperlocomotion | Correlation with Anxiety-Like Behavior |

|---|---|---|---|

| Dorsal Hippocampus CA1 | Reduced | Negative | Not specified |

| Ventral Hippocampus CA1 | Reduced | Negative | Positive |

| Ventral Subiculum | Reduced | Negative | Not specified |

NMDA Receptor Hypofunction and Density Changes

While the NMDA receptor hypofunction hypothesis is a cornerstone of schizophrenia research, studies in the MAM model present a nuanced picture of glutamatergic system alterations. nih.govbiorxiv.orgbiorxiv.orgnih.gov In the prefrontal cortex of juvenile MAM rats, evidence of NMDA receptor hypofunction has been reported, associated with abnormal epigenetic regulation of the Grin2b gene. nih.gov

Table 2: NMDA Receptor Alterations in the MAM Model

| Brain Region | Finding | Behavioral Correlation |

|---|---|---|

| Prefrontal Cortex (juvenile) | NMDA receptor hypofunction | Associated with early cognitive impairments |

| Dorsal Hippocampus CA1 (adult) | Increased NMDA receptor density | Positive correlation with amphetamine-induced hyperlocomotion |

| Heterotopic Neurons | Impaired targeting and phosphorylation of NR2A/B subunits | Contributes to hyperexcitability |

Neuronal Excitability Alterations

A key consequence of the synaptic and receptor-level changes induced by prenatal MAM exposure is a state of neuronal hyperexcitability. nih.govnih.govmedrxiv.orgresearchgate.netmedrxiv.org This is particularly evident in the heterotopic nodules that form as a result of MAM-induced disruption of neuronal migration. nih.gov These displaced neurons are characterized by their hyperexcitability, which is thought to contribute to the increased seizure susceptibility observed in some MAM models. nih.govwikipedia.org

Aberrant Neuronal Oscillatory Activity

Neuronal oscillations, which reflect the synchronized activity of large neuronal populations, are crucial for cognitive processes and are often disrupted in neurodevelopmental disorders. frontiersin.orgbiorxiv.orgfrontiersin.org The MAM model has proven valuable for studying these aberrant oscillatory patterns. Research has demonstrated notable sex differences in the effects of MAM on neuronal oscillatory function. nih.gov

In female MAM rats, studies have shown region-specific alterations in theta power, as well as elevated low and high gamma power across the prefrontal cortex (PFC), ventral hippocampus, and thalamus. nih.gov Furthermore, an increase in PFC-thalamus high gamma coherence has been observed in these female animals. nih.gov In contrast, male MAM rats exhibit elevated beta and low gamma power in the PFC and increased coherence between the ventral hippocampus and the thalamus. nih.gov These findings highlight the complex and sex-specific nature of network-level dysfunction in this neurodevelopmental model.

Table 3: Sex-Specific Changes in Neuronal Oscillations in MAM Rats

| Sex | Brain Region | Alteration |

|---|---|---|

| Female | Prefrontal Cortex, Ventral Hippocampus, Thalamus | Altered theta power, elevated low and high gamma power |

| Female | Prefrontal Cortex - Thalamus | Elevated high gamma coherence |

| Male | Prefrontal Cortex | Elevated beta and low gamma power |

| Male | Ventral Hippocampus - Thalamus | Elevated coherence |

Cellular and Molecular Pathways in Neurodevelopmental Disruption

Reelin Pathway Dysregulation

However, a closer examination of the epigenetic regulation of the reln gene has revealed decreased methylation in the hippocampus of MAM-exposed rats. nih.gov This finding provides evidence for the involvement of the Reelin pathway, as changes in DNA methylation can significantly impact gene expression and function, even in the absence of overt changes in mRNA or protein levels. nih.gov The Reelin signaling cascade is initiated by its binding to lipoprotein receptors, leading to the phosphorylation of the intracellular adapter protein Dab1, which is a crucial step in mediating its effects on the cytoskeleton and neuronal positioning. frontiersin.orgnih.gov

PI3K-AKT-mTOR Signaling Pathway Involvement

The Phosphoinositide 3-kinase (PI3K)-AKT-mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and protein synthesis. Its involvement in neurodevelopment is critical, and its dysregulation is implicated in a variety of neurological and psychiatric disorders. The Reelin signaling pathway is known to intersect with the PI3K-AKT pathway. nih.gov

Following the phosphorylation of Dab1, the Reelin cascade can activate PI3K, which in turn phosphorylates and activates AKT. nih.gov One of the key downstream targets of AKT is Glycogen Synthase Kinase 3 Beta (GSK3β), which is inhibited upon phosphorylation by AKT. nih.gov This inhibition of GSK3β is thought to be involved in the effects of Reelin on microtubule stability and cytoskeletal dynamics, which are essential for proper neuronal migration and development. nih.gov Given the evidence of Reelin pathway dysregulation in the MAM model, it is highly probable that the downstream PI3K-AKT-mTOR signaling cascade is also affected, contributing to the observed neuropathological outcomes.

DNA Damage and Replicative Stress in Developing Brain

Methylazoxymethanol acetate (MAM) serves as a potent tool in neurodevelopmental research, primarily through its active metabolite, methylazoxymethanol (MAM). As a genotoxin, MAM's fundamental mechanism of action involves the alkylation of nucleic acids. nih.gov This process introduces methyl groups to DNA bases, leading to the formation of DNA adducts. The principal cycad genotoxin, MAM, forms reactive ions that alkylate nucleic acids within the fetal rodent brain. nih.gov This action disrupts the normal processes of DNA replication and transcription, inducing significant DNA damage and replicative stress in the developing brain. nih.gov

Experimental models have demonstrated that MAM induces specific and persistent patterns of DNA damage and repair. nih.gov For instance, studies on neonatal mice administered MAM have shown lasting DNA damage and evidence of DNA strand breaks in the cerebellum. oup.com This disruption of DNA integrity is particularly detrimental during neurogenesis, a period of rapid cell division. MAM interferes with neuroepithelial cells as they enter their final mitotic cycle, leading to targeted neuronal ablation in specific brain regions depending on the timing of administration. nih.govnih.gov The resulting DNA damage inhibits DNA duplication during the S phase of the cell cycle, effectively disrupting the proliferation of neuronal precursors. researchgate.net

The consequences of this DNA damage are profound, leading to developmental abnormalities in various brain structures, including the cortex, hippocampus, and cerebellum. nih.govnih.gov Research has also shown a direct link between MAM-induced DNA damage and the increased expression of proteins associated with neurodegeneration, such as tau, in primary rat neuronal cultures. nih.govoup.comnih.gov

| Mechanism of Action | Cellular Process Affected | Observed Consequence | Affected Brain Regions |

|---|---|---|---|

| Alkylation of nucleic acids | DNA Replication (S Phase) | DNA strand breaks, Inhibition of DNA duplication | Cortex, Hippocampus, Cerebellum |

| Formation of DNA adducts | Cell Cycle Progression | Disruption of final mitosis in neuroepithelial cells | Region-specific depending on timing |

| Induction of DNA repair pathways | Gene Transcription | Increased expression of tau protein | General (observed in neuronal cultures) |

Genomic Instability and Somatic Mutation

The DNA damage inflicted by methylazoxymethanol acetate is a direct precursor to genomic instability and somatic mutations in the developing brain. As a potent mutagen, MAM has been shown to induce point mutations and frameshift mutations. oup.comnih.gov These genetic alterations arise from errors during the replication of a damaged DNA template or from inaccurate repair of DNA lesions.

Exposure to genotoxins like MAM during critical periods of brain development can establish a foundation for latent neurodegenerative diseases, partly through the induction of genomic and epigenomic instability. nih.gov The introduction of mutations into the genome of neural progenitor cells can have long-lasting consequences. These somatic mutations can alter the function of critical genes involved in neuronal survival, differentiation, and connectivity.

The concept of transcriptional mutagenesis has also been proposed as a potential mechanism through which early-life exposure to MAM could contribute to later-life neurodegeneration. oup.comnih.gov This suggests that DNA damage might lead to errors in the transcription process, resulting in the production of aberrant proteins that contribute to cellular dysfunction. The accumulation of such somatic mutations and the resulting genomic instability are thought to be key events that link early neurodevelopmental insults to the progressive nature of neurodegenerative disorders. nih.gov

Aberrant Cell-Cycle Reentry in Post-Mitotic Neurons

Mature neurons are considered post-mitotic, meaning they have permanently exited the cell cycle and reside in a quiescent state (G0 phase). nih.gov However, under conditions of significant cellular stress, such as the DNA damage induced by methylazoxymethanol acetate, these neurons can aberrantly re-enter the cell cycle. nih.gov This pathological process is a hallmark of several neurodegenerative diseases. nih.gov

Animal models utilizing MAM have been shown to be characterized by these latent cell-cycle changes. researchgate.net While the precise mechanisms are still under investigation, it is hypothesized that the extensive DNA damage triggers a cellular response that inappropriately reactivates cell cycle machinery as a misguided attempt at repair. researchgate.net Instead of leading to cell division, which is impossible for these terminally differentiated cells, this process triggers a degenerative cascade. nih.gov

The reentry into the cell cycle is typified by the re-expression of proteins normally associated with cell proliferation. nih.gov However, the neurons are unable to complete cytokinesis (the final stage of cell division) and instead are destined for apoptosis or senescence. nih.gov This aberrant cell-cycle reentry in post-mitotic neurons is a critical link between the initial genotoxic insult by MAM and the subsequent neuronal loss and dysfunction observed in these neurodevelopmental models. nih.gov

Cellular Senescence Implications

Cellular senescence, a state of irreversible cell cycle arrest, is increasingly recognized as a significant consequence of genotoxin-induced DNA damage in the context of both neurodevelopment and neurodegeneration. nih.gov In response to the stress of DNA damage, such as that caused by methylazoxymethanol acetate, post-mitotic neurons that aberrantly re-enter the cell cycle can be driven into a senescent state. eurekalert.org

Senescent neurons are characterized by the co-expression of cell-cycle mediators, reflecting their abortive attempt to divide, without the presence of apoptotic markers. nih.gov These cells remain metabolically active but adopt a pro-inflammatory phenotype, which can have detrimental effects on the surrounding brain tissue. The accumulation of senescent cells is a feature of aging and is more prevalent in neurodegenerative conditions like Alzheimer's disease. eurekalert.orgplos.org

The link between MAM-induced DNA damage, aberrant cell cycle reentry, and cellular senescence provides a plausible pathway for the long-term consequences of early-life exposure to this compound. nih.gov The induction of senescence in the developing brain could contribute to the progressive nature of the resulting pathology, creating a chronically inflamed and dysfunctional cellular environment that persists long after the initial insult.

Epilepsy Research Models

Model Induction and Characterization

Methylazoxymethanol acetate is used to induce brain malformations in animal models, which are then utilized in epilepsy research. nih.gov Prenatal exposure to MAM in rats results in a model of brain malformation that increases susceptibility to seizures. nih.gov For instance, in some epilepsy models, MAM is administered on the fifteenth gestational day. nih.gov

A notable application of MAM is in creating models of epileptic spasms. One such model involves treating pregnant rats with MAM to induce cortical malformations, followed by postnatal administration of N-methyl-D-aspartate (NMDA) to trigger spasms in the offspring. This combined approach has been shown to produce a significantly greater number of spasms in MAM-exposed rats compared to controls. The model is further characterized by electrophysiological features, such as higher power of fast oscillations (25–100 Hz) during NMDA-induced spasms in the MAM group.

Another approach to inducing seizures in MAM-treated animals involves the use of chemoconvulsants like pilocarpine (B147212). Studies have shown that MAM-treated rats have a shorter latency to the onset of pilocarpine-induced status epilepticus compared to normal rats. Following pilocarpine treatment, these animals also exhibit spontaneous seizures of greater duration.

| Inducing Agent(s) | Key Characteristics of the Model | Reference |

|---|---|---|

| MAM (prenatal) + NMDA (postnatal) | Increased number of spasms, higher power of fast oscillations during spasms. | |

| MAM (prenatal) + Pilocarpine (postnatal) | Reduced latency to status epilepticus, longer duration of spontaneous seizures. | |

| MAM (prenatal) + Flurothyl | Increased susceptibility to epileptic seizures. | nih.gov |

Underlying Mechanisms of Seizure Susceptibility

The increased seizure susceptibility in MAM-induced models of cortical malformation is attributed to several underlying cellular and molecular changes. One significant finding is the alteration of neuronal excitability. For example, dysplastic hippocampal neurons in the MAM model have been shown to have reduced potassium current function. This is specifically linked to a decreased expression of the Kv4.2 channel subunit, which is a critical component of A-type potassium channels that regulate neuronal firing rates. The impairment of this potassium current is thought to contribute to the hyperexcitability and reduced seizure thresholds observed in these animals. nih.gov

Furthermore, studies using pilocarpine to induce seizures in MAM-treated rats have revealed alterations in synaptic inhibition. These animals display a decrease in paired-pulse inhibition in the CA1 region of the hippocampus, suggesting a deficit in GABAergic inhibitory neurotransmission. This is supported by the observation of a loss of somatostatin- and parvalbumin-immunoreactive neurons, which are types of inhibitory interneurons, in MAM-pilocarpine treated rats. The combination of intrinsic hyperexcitability due to altered ion channel function and reduced synaptic inhibition likely creates a pro-epileptic environment in the brains of animals exposed to MAM prenatally.

Altered Neuronal Excitability

Methylazoxymethanol (MAM) acetate is a neurotoxin widely used in preclinical research to model neurological and psychiatric disorders by disrupting neurodevelopment. Its administration during critical periods of brain development leads to a range of cellular and behavioral abnormalities, including significant alterations in neuronal excitability. Research in rat models has demonstrated that prenatal exposure to MAM acetate can result in a reduced seizure threshold and, in some cases, spontaneous electrographic seizure activity. wikipedia.org

One of the key findings in MAM-treated animal models is the impact on dopaminergic systems. For instance, administration of MAM on gestational day 17 (GD17) has been shown to increase the spontaneous firing rate of dopaminergic neurons within the ventral tegmental area. wikipedia.org This heightened neuronal activity is thought to contribute to some of the behavioral phenotypes observed in these models, which are often used to study aspects of schizophrenia. wikipedia.orgnih.gov Furthermore, these models exhibit an increased behavioral response to amphetamines, which is consistent with a hyperdopaminergic state. The alterations in neuronal excitability are not uniform across the brain and depend on the precise timing of MAM administration during gestation, which dictates which neuronal populations are most affected. wikipedia.orgnih.gov

| Model Parameter | Observation in MAM-Treated Rats | Implication |

| Seizure Threshold | Reduced | Increased susceptibility to seizures |

| Seizure Activity | Presence of spontaneous electrographic seizures | Indicates a state of neuronal hyperexcitability |

| Dopaminergic Neurons | Increased spontaneous firing rate in the ventral tegmental area | Contributes to a hyperdopaminergic state relevant to psychosis models |

Potassium Current Function and Kv4 Expression

The changes in neuronal excitability observed in Methylazoxymethanol (MAM) acetate models are, in part, attributable to specific alterations in ion channel function. At the cellular level, studies have identified significant disruptions in potassium currents, which are crucial for regulating neuronal firing patterns and maintaining resting membrane potential. In dysplastic hippocampal neurons from rats exposed to MAM on gestational day 15, a notable reduction in potassium current function has been demonstrated. wikipedia.org

This impairment is specifically linked to the expression of certain potassium channel subunits. Research has pinpointed a decreased expression of the Kv4.2 channel subunit in these affected neurons. wikipedia.org The Kv4 family of voltage-gated potassium channels, particularly Kv4.2, are primary contributors to the transient, subthreshold-activating A-type potassium current in neurons. nih.govnih.gov This current plays a vital role in controlling action potential repolarization and firing frequency. The reduced function and expression of these channels likely contribute directly to the neuronal hyperexcitability, spontaneous seizures, and lowered seizure thresholds seen in this MAM-induced model of cortical malformation and epilepsy. wikipedia.org

| Ion Channel Component | Finding in MAM Model | Consequence for Neuronal Function |

| Potassium Current Function | Reduced in dysplastic hippocampal neurons | Impaired ability to regulate neuronal firing and repolarization |

| Kv4.2 Channel Subunit | Decreased expression | Contributes to neuronal hyperexcitability |

Other Neurodevelopmental Applications

Cortical Malformations Research

Methylazoxymethanol (MAM) acetate is a well-established tool for creating animal models of cortical malformations. nih.gov By administering this antimitotic agent to pregnant rats during specific gestational days, researchers can selectively disrupt the proliferation of neuroblasts destined for the cerebral cortex. This interference with neurogenesis and subsequent neuronal migration leads to significant structural brain abnormalities. nih.govnih.gov

Autoradiographic studies have revealed a disorganized pattern of neuronal migration in the brains of rats exposed to MAM. For example, after MAM injection on day 14 of gestation, neurons that should migrate to specific cortical layers are found in abnormal locations, forming intracortical neuronal nodules. nih.gov These disruptions result in malformations of cortical development (MCDs) that share features with certain human neurological conditions. nih.gov These animal models are invaluable for investigating the underlying mechanisms of conditions associated with MCDs, such as intractable epilepsy, and for testing potential therapeutic interventions. nih.gov In vivo magnetic resonance imaging (MRI) has confirmed that the MAM treatment protocol can reliably reproduce these anatomical disruptions in young rats. nih.gov

| Gestational Day of MAM Administration | Resulting Cortical Abnormality | Research Application |

| Gestational Day 14 (Rat) | Disorganized neuronal migration, intracortical nodules nih.gov | Studying the fundamental processes of neuronal migration and cortical layer formation. |

| Gestational Day 15 (Rat) | Malformations of Cortical Development (MCDs) nih.gov | Modeling MCD-associated conditions like developmental epilepsy and epileptic spasms. nih.gov |

Ataxia Models

The timing of Methylazoxymethanol (MAM) acetate administration during embryonic development is critical in determining the resulting neuropathological and behavioral phenotype. When administered at earlier stages, such as embryonic day 15 (E15) in rats, MAM exposure leads to more severe and widespread structural brain changes, including marked microcephaly. nih.gov

These significant anatomical disruptions are associated with pronounced motor impairments. Specifically, rats exposed to MAM on E15 exhibit gross motor deficits, including ataxia, which is a lack of voluntary coordination of muscle movements. nih.gov Neurobehavioral systems analysis has shown that average ataxia scores are significantly higher in rats treated on E15 compared to those treated on E17 or control animals. nih.gov This makes the E15 MAM model a relevant tool for studying the neurodevelopmental origins of certain forms of ataxia and for exploring the relationship between early brain injury, cerebellar development, and motor control.

Modeling Neurodegenerative Processes (e.g., ALS/PDC)

Methylazoxymethanol (MAM), the active aglycone of cycasin found in cycad seeds, has been etiologically linked to Amyotrophic Lateral Sclerosis/Parkinsonism-Dementia Complex (ALS/PDC), a neurodegenerative disease with a high incidence historically observed in Guam. nih.govnih.gov Experimental studies using MAM acetate in neonatal animals serve as a model to investigate the mechanisms of this disease. nih.gov

Research has shown that early-life exposure to MAM induces several pathological changes relevant to ALS/PDC. It acts as a genotoxin that can cause DNA damage. nih.gov This damage is thought to occur through mechanisms like transcriptional mutagenesis, where the toxin induces errors during the transcription of genetic material from DNA to RNA. nih.govresearchgate.net Furthermore, MAM exposure in animal models has been shown to persistently disrupt the brain's ubiquitin-proteasome pathway (UPP), which is responsible for clearing damaged or unnecessary proteins. nih.gov This impairment of the UPP, along with MAM-induced disruption of tau metabolism and increased tau phosphorylation, mimics key pathological hallmarks found in the brains of ALS/PDC patients. nih.gov These models provide a crucial platform for understanding how environmental toxins may contribute to the pathogenesis of complex neurodegenerative disorders.

| Pathological Mechanism | Effect of MAM Exposure in Experimental Models | Relevance to ALS/PDC |

| Genotoxicity | Induces DNA damage and transcriptional mutagenesis nih.govnih.govresearchgate.net | Plausible mechanism for neuronal damage and death. |

| Protein Degradation | Persistently perturbs the ubiquitin-proteasome pathway (UPP) nih.gov | Impaired protein clearance is a key feature of neurodegeneration. |

| Tau Pathology | Disrupts tau metabolism and increases tau phosphorylation nih.gov | Accumulation of abnormal tau protein is a hallmark of ALS/PDC. nih.gov |

Conclusions and Future Directions in Methylazoxymethanol Acetate Research

Remaining Research Gaps in Molecular Mechanisms

The precise molecular mechanisms through which methylazoxymethanol (B1197960) acetate (B1210297) leads to its characteristic neurotoxic effects are not yet fully elucidated. nih.govwikipedia.org Although it is understood that MAM is a DNA alkylating agent that disrupts cell mitosis, the specific downstream cascade of events leading to phenotypes resembling schizophrenia is an area requiring deeper investigation. researchgate.netnih.gov

Current research points to significant deficits in the hippocampal glutamatergic network in MAM-treated animal models, a finding that mirrors observations in schizophrenia patients. nih.govnih.govnih.gov However, the underlying molecular pathways that connect initial DNA damage to these specific neurotransmitter system dysfunctions have not been comprehensively mapped. nih.gov Fewer studies have focused on the developmental aspects of prefrontal glutamatergic transmission, which is thought to be the basis for cognitive deficits. nih.gov

Furthermore, the interaction between MAM-induced effects and other molecular pathways is an area ripe for exploration. For instance, the transcriptional repressor REST (RE1-Silencing Transcription factor) is implicated in the epigenetic regulation of genes like Grin2b, but the factors that determine the specificity of REST's interactions with its targets in the context of MAM exposure are not well understood. nih.gov Future research must aim to unravel these complex molecular pathways to fully comprehend the pathophysiology initiated by MAM.

| Research Area | Key Findings | Remaining Gaps |

| Glutamatergic System | Deficits in hippocampal glutamatergic neurotransmission identified in MAM models. nih.govnih.gov | The precise molecular cascade linking MAM's DNA alkylation to specific glutamatergic dysfunction is unclear. nih.gov |

| Transcriptional Regulation | Abnormal regulation of the Grin2b gene via the transcriptional repressor REST. nih.govnih.gov | Factors governing the target specificity of REST and other regulators following MAM exposure are unknown. nih.gov |

| Overall Molecular Phenotype | The molecular mechanisms of the MAM model are generally understudied. nih.gov | A comprehensive, age-specific molecular characterization of the MAM model is needed to validate its application. nih.gov |

Potential for Biomarker Identification

The identification of specific biomarkers for MAM-induced neurodevelopmental changes is a critical step for both research and potential clinical applications. researchgate.netmdpi.com Biomarkers could serve to monitor the progression of neuropathology in animal models and, hypothetically, offer a translational bridge to understanding similar processes in human disorders.

Proteomic and metabolomic analyses have begun to identify potential molecular signatures of MAM exposure. nih.gov Studies have shown that it is possible to identify clusters of proteins with correlated expression levels that can effectively distinguish MAM-treated rats from controls. nih.gov These protein clusters, particularly those involved in the identified deficits in hippocampal glutamatergic neurotransmission, represent promising candidates for biomarker development. nih.govnih.gov

However, dedicated research into specific, reliable, and easily measurable biomarkers of MAM exposure and its long-term consequences is still in its early stages. Future studies could leverage techniques like targeted analyte cluster algorithms to systematically identify clusters of molecules that act as robust indicators of MAM-induced pathology. nih.gov The development of such biomarkers would significantly enhance the utility of the MAM model for screening potential therapeutic interventions.

Q & A

Basic Research Questions

Q. What are the key chemical and toxicological properties of MAM-Ac relevant to its use in experimental models?

- Answer: MAM-Ac (C₄H₈N₂O₃; MW 132.14) is a synthetic alkylating agent derived from cycasin, classified by IARC as a Group 2B carcinogen. It requires metabolic activation via esterase-mediated hydrolysis to release methylazoxymethanol, the active DNA-methylating species. Its teratogenic and carcinogenic effects depend on dosage, timing, and tissue-specific esterase activity .

Q. How is MAM-Ac administered in rodent models to induce neurodevelopmental perturbations?

- Answer: In schizophrenia models, MAM-Ac is administered intraperitoneally to pregnant rats on embryonic day 17 (E17) at 20–22 mg/kg. Postnatal validation includes behavioral assays (prepulse inhibition, locomotor hyperactivity) and histological analysis of hippocampal parvalbumin interneurons and ventral subiculum integrity .

Q. What metabolic activation processes are required for MAM-Ac’s carcinogenic activity?

- Answer: MAM-Ac is hydrolyzed in vivo by esterases to methylazoxymethanol, which alkylates DNA. In vitro, liver supernatant or exogenous esterases are required to replicate this activation. DNA fragmentation assays in rodent liver and colon mucosa confirm dose-dependent genotoxicity .

Advanced Research Questions

Q. What methodological approaches are used to validate MAM-Ac's effects on hippocampal neurogenesis and parvalbumin interneurons?

- Answer: Stereological cell counting in the dentate gyrus and ventral subiculum quantifies parvalbumin interneuron loss. Interventions like peripubertal diazepam administration (1 mg/kg) rescue interneuron deficits, supporting GABAergic dysfunction as a key mechanism in schizophrenia-like phenotypes .

Q. How do researchers address contradictions in MAM-Ac’s efficacy in blocking neurogenesis across studies?

- Answer: Discrepancies arise from age-dependent sensitivity (e.g., partial neurogenesis blockade in young vs. aged rats) and dosage variations. Methodological factors, such as administration route (intraperitoneal vs. oral) and post-treatment recovery periods, also influence outcomes. Comparative studies using BrdU labeling and Ki-67 immunohistochemistry are critical for standardization .

Q. What in vitro and in vivo assays confirm MAM-Ac’s carcinogenic mechanisms?

- Answer:

- In vivo: Single-dose oral administration in rats induces hepatic DNA fragmentation within 24 hours, measured via alkaline elution assays. Colon and kidney tissues show secondary genotoxicity .

- In vitro: Co-incubation with liver homogenate or esterases activates MAM-Ac, enabling DNA adduct formation in cultured hepatocytes. LC-MS/MS quantifies methylated DNA bases (e.g., 7-methylguanine) as biomarkers .

Q. How do neurobehavioral deficits in MAM-Ac models correlate with schizophrenia pathophysiology?

- Answer: MAM-Ac rats exhibit NMDA receptor hypofunction, mirrored by reduced hippocampal miR-148b and miR-296 expression. Behavioral deficits (e.g., impaired working memory) are rescued with clozapine or NMDA agonists, validating the model’s translational relevance. Electrophysiological recordings in the nucleus accumbens further link dopamine dysregulation to aberrant salience processing .

Tables

Table 1: Key Parameters for MAM-Ac Administration in Rodent Models

Table 2: Methodological Validation of Neurobehavioral Deficits

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.